molecular formula C11H12N2O2 B1203807 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one CAS No. 60798-06-3

1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one

Cat. No. B1203807
CAS RN: 60798-06-3
M. Wt: 204.22 g/mol
InChI Key: FBFCBNWVKOBJLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one often involves regiospecific reactions, where the precise control over the regioisomer formed is crucial. Spectroscopic techniques, alongside single-crystal X-ray analysis, play a pivotal role in the unambiguous determination of the molecular structures of these compounds. For instance, Kumarasinghe et al. (2009) discussed the synthesis of a closely related compound, highlighting the challenges in identifying regioisomers without X-ray crystallography (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

Molecular structure analysis through experimental and theoretical studies, including spectroscopic evaluations and quantum studies, is essential in understanding the physical and chemical properties of these compounds. Tamer et al. (2015) conducted a combined experimental and theoretical study on a structurally similar molecule, revealing insights into its nonlinear optical activity through spectroscopic and NBO analysis (Tamer et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one derivatives are versatile, leading to a variety of functional groups and structures. Halim and Ibrahim (2022) detailed the ring-opening and closure reactions of a related compound, demonstrating the compound's reactivity and the impact of different functional groups on its chemical properties (Halim & Ibrahim, 2022).

Physical Properties Analysis

The physical properties of such compounds are closely linked to their molecular structure. The crystal packing, hydrogen bonding, and conformational differences significantly affect the compound's stability and behavior in different states. Studies like those by Kumarasinghe et al. (2009) provide valuable data on the solid-state properties and the molecular interactions that stabilize the crystal structure of these compounds (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Properties Analysis

The chemical properties of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one derivatives are influenced by their functional groups and molecular geometry. Research by Tamer et al. (2015) into the nonlinear optical properties of related compounds sheds light on the electronic structure and reactivity, providing a basis for understanding the chemical behavior of these molecules (Tamer et al., 2015).

Scientific Research Applications

  • Structural Analysis and Tautomerism : The structures of several NH-pyrazoles, including compounds related to "1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one", have been analyzed using X-ray crystallography and NMR spectroscopy. These studies highlight the significance of tautomerism in these compounds (Cornago et al., 2009).

  • Preparation and Structural Confirmation : Research has been conducted on the preparation of new 1H-pyrazole derivatives, including those with methoxyphenyl groups, and their structural confirmation using various spectroscopic techniques (Wang et al., 2013).

  • Synthesis and Crystallographic Study : The synthesis of certain pyrazol-3-yl propionic acids and esters, closely related to the compound of interest, has been examined. The crystal structures of these compounds have been determined, providing insights into their molecular configurations (Kumarasinghe et al., 2009).

  • Antibacterial Activity : Some pyrazole derivatives have been synthesized and evaluated for their antibacterial activity. This research suggests potential applications in the development of new antibacterial agents (Rai et al., 2009).

  • Organized Assemblies of Ionic Salts : Studies have explored the reactions of methoxyphenyl-pyrazole compounds with acids, leading to organized assemblies of protonated pyrazole-based ionic salts. Such research provides insights into molecular interactions and potential applications in materials science (Zheng et al., 2013).

  • Ultrasound-mediated Synthesis : Ultrasound-mediated catalyst-free protocols have been developed for synthesizing bis-pyrazol-5-ols, demonstrating an efficient and green approach in organic synthesis (Shabalala et al., 2020).

Mechanism of Action

properties

IUPAC Name

2-(4-methoxyphenyl)-5-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8-7-11(14)13(12-8)9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFCBNWVKOBJLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20976273
Record name 2-(4-Methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one

CAS RN

60798-06-3
Record name 1-(4-Methoxy)phenyl-3-methyl-5-pyrazolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060798063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Methoxy-phenylhydrazine hydrochloride (5.6 g, 32 mmol; product of Aldrich Chem. Co.), sodium acetate trihydrate (5.45 g, 40 mmol; product of Kishida Chemicals) and ethyl acetoacetate (4.16 g, 32 mmol; product of Kishida Chemicals) were dissolved in 40 ml ethanol, and the solution was heated under reflux for two hours to complete the reaction. After cooling, the solvent was distilled off from the reaction mixture under reduced pressure, 40 ml ethanol was added to the residue, and the insoluble matters were removed by filtration. The filtrate was concentrated to dryness under reduced pressure, the residue was dissolved in a small volume of a solvent mixture of benzene and ethyl acetate (4:1), and the solution was subjected to silica gel chromatography (150 g of Silica Gel 60; product of Merck) Elution was performed by using a solvent mixture of benzene and ethyl acetate (4:1), the eluate was concentrated to dryness under reduced pressure, and the residue was recrystallized with methanol, giving 2.80 g (yield: 42.9%) of PMPMP. Its structure was confirmed by 1H NMR and 13C NMR. The spectra thus obtained are shown in Table 1 below.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
5.45 g
Type
reactant
Reaction Step One
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Yield
42.9%

Synthesis routes and methods II

Procedure details

The starting material is obtained as follows: To the suspension of 2,700 g of p-methoxyphenylhydrazine in 24,600 ml of 50% aqueous ethanol, the solution of 1,411 g of sodium acetate in 3,000 ml of water is added while stirring under nitrogen at room temperature for 15 minutes, followed by 2,148 g of ethyl acetoacetate during 30 minutes at 25°-30°. The mixture is refluxed for 45 minutes, slowly cooled to 10° and stirred overnight. The precipitate formed is filtered off, washed twice with 2,000 ml of cold 50% aqueous ethanol each, and dissolved in 2,000 ml of boiling anhydrous ethanol. The solution is stirred at room temperature overnight, the precipitate formed filtered off and washed twice with 500 ml of cold ethanol, to yield the 1-(p-methoxyphenyl)-3-methyl-2-pyrazolin-5-one melting at 125°-128°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one
Reactant of Route 2
1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one
Reactant of Route 3
1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one
Reactant of Route 4
1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one
Reactant of Route 5
1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one
Reactant of Route 6
1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one

Q & A

Q1: What is the primary application of PMPMP in current research?

A1: PMPMP is primarily used as a derivatizing agent for carbohydrates in analytical chemistry. [, , ] This process enhances the detectability of carbohydrates in techniques like high-performance liquid chromatography (HPLC) and high-performance capillary electrophoresis (HPCE).

Q2: Why is PMPMP preferred for derivatizing complex oligosaccharides, especially those derived from glycoconjugates?

A2: PMPMP demonstrates superior performance compared to other precolumn labeling methods. [] Its effectiveness extends even to complex carbohydrate chains containing sialic acids. This makes it particularly useful for analyzing oligosaccharides found in glycoproteins and glycolipids.

Q3: Are there any studies exploring the potential therapeutic applications of PMPMP or its derivatives?

A3: While PMPMP is primarily known for its role in analytical chemistry, one study highlights the potential use of compounds synthesized using PMPMP as analgesics. [] Researchers explored the electrochemical oxidation of catechol derivatives in the presence of 1-phenyl-3-methyl-5-pyrazolone (PMP), a closely related compound to PMPMP. The resulting products showed promise for potential medical applications, particularly as analgesics. Further research is needed to confirm these findings and explore other potential therapeutic applications.

Q4: What analytical techniques are used to characterize and quantify PMPMP and its derivatives?

A4: Various techniques are employed to characterize PMPMP derivatives, including FT-IR, 1H NMR, 13C NMR, mass spectrometry, and elemental analysis. [] These methods provide insights into the structure, purity, and composition of the synthesized compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.